3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzoic acid - 1706448-14-7

3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzoic acid

Catalog Number: EVT-2908424
CAS Number: 1706448-14-7
Molecular Formula: C16H14FIO4
Molecular Weight: 416.187
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzoic acid is an organic compound primarily used as a crucial intermediate in the synthesis of various biologically active molecules, including anti-cancer drugs and other pharmaceutical compounds []. It is particularly relevant in the development of quinazoline derivatives, a class of compounds with diverse pharmacological activities [, ].

Synthesis Analysis

The synthesis of 3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzoic acid can be achieved through a multi-step process, typically starting with a commercially available precursor like 2-amino-5-iodobenzoic acid []. The key steps involve:

  • Williamson ether synthesis: This reaction introduces the 4-fluorobenzyl group to the phenolic oxygen of the starting material. The reaction conditions include the use of potassium carbonate as base, 18-crown-6 ether as a phase transfer catalyst, potassium iodide as an additive, and acetone as a solvent. The reaction is typically conducted at 35°C for 12 hours [].

Chemical Reactions Analysis

The most significant chemical reaction involving 3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzoic acid is its participation in Suzuki coupling reactions []. The iodine atom allows for efficient palladium-catalyzed cross-coupling with boronic acids, enabling the attachment of a wide range of substituents to the benzene ring. This versatility makes it a valuable intermediate for the synthesis of libraries of quinazoline derivatives for drug discovery efforts.

Mechanism of Action
  • For example, it is a key intermediate in the synthesis of lapatinib [], a tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer. Lapatinib functions by blocking the intracellular domain of HER2 and EGFR, preventing the downstream signaling cascades that drive cancer cell growth and proliferation.

  • In another example, the compound is used in the synthesis of a series of 4-(4-substitutedphenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-ones, which exhibit anticonvulsant activity []. The mechanism of action of these compounds is suggested to involve the inhibition of voltage-gated ion channels and the modulation of GABAergic activity.

Applications
  • Anti-cancer drugs: It is a crucial intermediate in the synthesis of lapatinib [], a tyrosine kinase inhibitor approved for treating HER2-positive breast cancer. It is also used in the synthesis of other quinazoline derivatives with potential anticancer activity [].

  • Anticonvulsants: It is used in the development of novel 4-(4-substitutedphenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-ones with potential anticonvulsant activity []. These compounds demonstrate efficacy in animal models of seizures induced by various pro-convulsant agents.

  • Other therapeutic agents: 3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzoic acid is utilized in the synthesis of a variety of other compounds with potential therapeutic applications [, , , , , , , , , , , ]. These include thromboxane receptor antagonists for cardiovascular diseases, peroxisome proliferator-activated receptor-γ ligands for metabolic disorders, G-quadruplex probes for cancer-targeted imaging, and nitric oxide receptor coactivators for cardiovascular diseases, among others.

N-{3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-iodoquinazolin-4-amine

Compound Description: N-{3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-iodoquinazolin-4-amine is a key intermediate in the synthesis of quinazoline derivative anti-cancer drugs. [] This compound is synthesized from 2-amino-5-iodobenzoic acid in a four-step reaction. [] The optimal conditions for one of the key steps, the Williamson reaction, involve reacting 30 mmol of the precursor with potassium carbonate (24.8 g), 18-crown-6 (0.79 g), potassium iodide (0.49 g) in 250 mL of acetone at 35 °C for 12 hours, resulting in a 90.1% yield. []

Relevance: N-{3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-iodoquinazolin-4-amine shares a similar scaffold with 3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzoic acid. Both compounds contain a benzoic acid core with a 3-fluoro-benzyloxy substituent at the 4 position and an iodine atom at the 5 position. The main difference is the presence of the quinazolin-4-amine moiety in N-{3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-iodoquinazolin-4-amine, highlighting the potential for modifying the benzoic acid core to generate a variety of biologically active compounds.

N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinazolinamine (Lapatinib)

Compound Description: Lapatinib (GW572016, Tykerb) is a tyrosine kinase inhibitor approved for the treatment of advanced or metastatic breast cancers overexpressing HER2 (ErbB2). [] It is used in combination with capecitabine. [] Lapatinib is a substrate for the efflux transporters P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP), and it is also an inhibitor of these transporters, as well as the hepatic uptake transporter organic anion transporting polypeptide 1B1. []

Relevance: Lapatinib, similar to 3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzoic acid, features a 3-chlorophenyl group linked by an oxygen atom to a 3-fluorobenzyl moiety. [] This structural similarity highlights the importance of the 3-fluorobenzyl ether moiety in the design of molecules with biological activity, including anticancer activity. Both Lapatinib and 3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzoic acid demonstrate the potential for creating diverse compounds by altering the core structure while retaining this key side chain.

3-{3-[2-(4-Chlorobenzenesulfonamido)ethyl]-5-(4-fluorobenzyl)phenyl}propionic acid

Compound Description: This compound is a thromboxane receptor antagonist. [] Its large-scale preparation involves a regioselective Heck cross-coupling strategy starting from commercially available 3-bromo-5-iodobenzoic acid. []

Relevance: Although not directly containing the ethoxy substituent, 3-{3-[2-(4-Chlorobenzenesulfonamido)ethyl]-5-(4-fluorobenzyl)phenyl}propionic acid exhibits a significant structural similarity to 3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzoic acid. Both compounds share a core benzene ring structure, with a 4-fluorobenzyl group attached at position 5. This shared structural feature suggests a potential for similar biological activity or, at the very least, a potential for similar synthetic strategies when modifying the core structure.

4-{4-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1H-1,2,4-triazol-5(4H)-one

Compound Description: This compound is a novel 1,2,4-triazol-5(4H)-one derivative that has shown promising anticonvulsant activity in the maximal electroshock test (MES) and a favorable safety profile in the rotarod neurotoxicity test (TOX). [] Its ED50 value of 25.5 mg/kg and protective index (PI) value >48.8 suggest superior anticonvulsant activity and safety compared to the marketed drug carbamazepine. [] This compound also displays broad-spectrum activity against seizures induced by pentylenetetrazole, 3-mercaptopropionic acid, and bicuculline. [] Its mechanism of action is believed to involve the inhibition of voltage-gated ion channels and modulation of GABAergic activity. []

Relevance: 4-{4-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1H-1,2,4-triazol-5(4H)-one and 3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzoic acid both contain a 3-fluorobenzyl ether moiety attached to a phenyl ring. [] This common structural feature suggests that incorporating this moiety could be beneficial in designing compounds with various therapeutic applications. The presence of different core structures, benzoic acid in 3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzoic acid and triazolone in 4-{4-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1H-1,2,4-triazol-5(4H)-one, further emphasizes the versatility of this side chain in drug design.

(S)-2-[3-(3-fluorobenzyl)-4-(3-fluorobenzyloxy)benzylamino]propionamide

Compound Description: (S)-2-[3-(3-fluorobenzyl)-4-(3-fluorobenzyloxy)benzylamino]propionamide, along with its salts, specifically the mesylate salt, has been synthesized using a novel method involving the synthesis of 2-(3-bromo-4((3-fluorobenzyl)oxy)phenyl)-1,3-dioxolane and 2-((3-fluorobenzyl)oxy)-5-formyl phenylboronic acid. [] This method offers a significant improvement in yield (49.57% for the free base and 50.40% for the mesylate salt) and HPLC purity (78.92% for the free base and 96.35% for the mesylate salt) compared to prior art methods. []

Relevance: (S)-2-[3-(3-fluorobenzyl)-4-(3-fluorobenzyloxy)benzylamino]propionamide shares a prominent structural similarity with 3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzoic acid, with both compounds featuring a 3-fluorobenzyloxy group attached to the 4-position of a benzene ring. [] This commonality highlights the importance of this specific side chain in the development of pharmaceutically relevant molecules. Additionally, both compounds demonstrate the potential for modifications to the core structure (benzylamino propionamide vs. benzoic acid) while retaining this crucial side chain.

Compound Description: Mosapride citrate (AS-4370) is a novel gastric prokinetic drug. [] Preclinical studies in rats, dogs, and monkeys have shown that mosapride citrate is rapidly absorbed after oral administration and exhibits a biphasic plasma concentration-time profile. [] Mosapride citrate is extensively distributed to various tissues, including the stomach and small intestine. [] It is highly bound to serum proteins, primarily albumin and α1-acid glycoprotein. [] The primary route of excretion is fecal, via biliary elimination, with a smaller portion being excreted in urine. [] Unlike metoclopramide, another gastric prokinetic agent, mosapride citrate does not exhibit dopamine D2 receptor antagonist properties and is devoid of associated central nervous system side effects. []

Relevance: Mosapride citrate and 3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzoic acid both feature a 4-fluorobenzyl group linked through an oxygen atom to a central aromatic ring. [, ] The presence of this shared structural motif, despite the differences in their core structures (benzamide vs. benzoic acid), underscores the potential of this moiety to contribute to biological activity in a variety of chemical contexts. ,

3-[4-({4-[(3-{[(2-fluorobenzyl)oxy]methyl}-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)methyl]benzyl}oxy)phenyl]propanoic acid hydrochloride (LK1408)

Compound Description: LK1408 is a potent and selective agonist of the free fatty acid receptor 1 (FFA1). [] This receptor is a promising target for the development of new therapeutics for type 2 diabetes. [] LK1408 has been nominated as a lead compound for further development due to its potent FFA1 agonistic activity and favorable Caco-2 permeability. []

Relevance: LK1408 and 3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzoic acid are structurally related by the presence of a 2-fluorobenzyloxymethyl moiety in LK1408 and a 4-fluorobenzyloxy moiety in 3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzoic acid. [] Although the position of the fluorine substituent on the benzyl ring and the overall core structures differ, both compounds illustrate the potential of employing fluorobenzyloxy groups in the design of bioactive molecules.

Properties

CAS Number

1706448-14-7

Product Name

3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzoic acid

IUPAC Name

3-ethoxy-4-[(4-fluorophenyl)methoxy]-5-iodobenzoic acid

Molecular Formula

C16H14FIO4

Molecular Weight

416.187

InChI

InChI=1S/C16H14FIO4/c1-2-21-14-8-11(16(19)20)7-13(18)15(14)22-9-10-3-5-12(17)6-4-10/h3-8H,2,9H2,1H3,(H,19,20)

InChI Key

PIAIHRSZWRVOCN-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)C(=O)O)I)OCC2=CC=C(C=C2)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.